(2Z)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-(3-FLUORO-4-METHOXYPHENYL)-N-(4-FLUOROPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-(3-FLUORO-4-METHOXYPHENYL)-N-(4-FLUOROPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE is a complex organic compound characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-(3-FLUORO-4-METHOXYPHENYL)-N-(4-FLUOROPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE typically involves multi-step organic reactions. One common approach is the Hantzsch thiazole synthesis, which involves the reaction of 3-chloro-2-methylphenylthiourea with 4-fluorophenacyl bromide under specific conditions . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine to facilitate the formation of the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-(3-FLUORO-4-METHOXYPHENYL)-N-(4-FLUOROPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE undergoes various chemical reactions, including:
Substitution: The presence of methoxy and fluoro groups allows for nucleophilic substitution reactions, where these groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or water radical cations for oxidation reactions, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quaternary ammonium cations, while substitution reactions can produce a variety of substituted thiazole derivatives.
Scientific Research Applications
(2Z)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-(3-FLUORO-4-METHOXYPHENYL)-N-(4-FLUOROPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (2Z)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-(3-FLUORO-4-METHOXYPHENYL)-N-(4-FLUOROPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-Dimethoxyphenyl)ethylamides: These compounds share structural similarities with (2Z)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-(3-FLUORO-4-METHOXYPHENYL)-N-(4-FLUOROPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE and are used in the synthesis of various heterocyclic compounds.
3,4-Methylenedioxymethamphetamine (MDMA):
Uniqueness
This compound is unique due to its combination of methoxy, fluoro, and thiazole groups, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C26H24F2N2O3S |
---|---|
Molecular Weight |
482.5g/mol |
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-fluoro-4-methoxyphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-imine |
InChI |
InChI=1S/C26H24F2N2O3S/c1-31-23-11-5-18(15-21(23)28)22-16-34-26(29-20-8-6-19(27)7-9-20)30(22)13-12-17-4-10-24(32-2)25(14-17)33-3/h4-11,14-16H,12-13H2,1-3H3 |
InChI Key |
LGDBWWSWFCRLQD-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCN2C(=CSC2=NC3=CC=C(C=C3)F)C4=CC(=C(C=C4)OC)F)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=CSC2=NC3=CC=C(C=C3)F)C4=CC(=C(C=C4)OC)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.